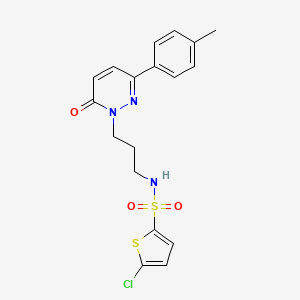
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile, also known as CFTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFTC belongs to the class of thiomorpholine-containing compounds, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile involves the inhibition of the proteasome, a cellular complex responsible for the degradation of damaged or unwanted proteins. By inhibiting the proteasome, 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile induces the accumulation of misfolded and damaged proteins, leading to the activation of the unfolded protein response (UPR) and subsequent induction of apoptosis.
Biochemical and Physiological Effects:
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to induce the accumulation of polyubiquitinated proteins and the upregulation of UPR markers, indicating that it induces endoplasmic reticulum stress. In addition, 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to inhibit the activity of the NF-κB pathway, a key regulator of inflammation and immune response. These biochemical effects suggest that 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile may have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile is its potent anticancer activity, which has been demonstrated in a variety of cancer cell lines. In addition, 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to have a favorable toxicity profile, with low toxicity observed in healthy cells. However, one limitation of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile is its poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
Future research on 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile could focus on its potential as an anti-inflammatory agent, given its inhibition of the NF-κB pathway. In addition, further studies could investigate the potential of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile as a combination therapy with other anticancer agents, as well as its potential as a therapeutic agent for other diseases characterized by endoplasmic reticulum stress. Finally, the development of more soluble analogs of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile could expand its potential for use in experimental settings.
Métodos De Síntesis
The synthesis of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile involves the reaction of 4-chloro-2-fluorobenzoic acid with thiomorpholine-3-carbonitrile in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide intermediate, which is subsequently cyclized to form the thiomorpholine ring.
Aplicaciones Científicas De Investigación
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway. In addition, 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Propiedades
IUPAC Name |
4-(4-chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2OS/c13-8-1-2-10(11(14)5-8)12(17)16-3-4-18-7-9(16)6-15/h1-2,5,9H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURVAADIBJGYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)C2=C(C=C(C=C2)Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride](/img/structure/B3004858.png)
![3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3004860.png)

![N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B3004863.png)



![N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3004869.png)
![N-Methyl-N-[2-oxo-2-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B3004870.png)
![[1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol](/img/structure/B3004872.png)
![N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide](/img/structure/B3004876.png)


![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3004879.png)